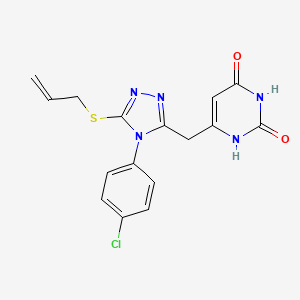

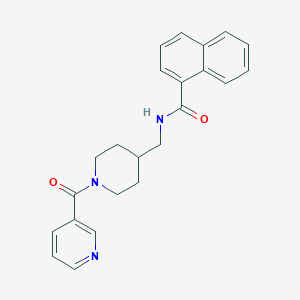

6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heteroaromatization with 4-Hydroxycoumarin : A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones were synthesized through the reaction of specific pyrimidine derivatives with various reagents. Some of these compounds exhibited antimicrobial activity, highlighting their potential in developing new antimicrobial agents [A. El-Agrody et al., 2001].

Synthesis of Indeno[2',1' 5,6] Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines

: The reaction of certain pyrimidine-4,6-dione derivatives with hydrazonoyl chlorides led to the regioselective synthesis of 1,2,4-triazolo[4,3-a]pyrimidine derivatives, showcasing the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds [N. A. Hassan, 2006].

Synthesis and Electrophilic Reactions : Cyclization of 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)carbonyl-4-R-thiosemicarbazides yielded 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones. These compounds underwent various electrophilic reactions, including alkylation and acetylation, demonstrating the chemical diversity achievable with pyrimidine and triazole derivatives [G. Mekuskiene & P. Vainilavicius, 2006].

Supramolecular Assemblies with Pyrimidine Derivatives : Novel pyrimidine derivatives were synthesized and investigated for their potential in co-crystallization with macrocyclic compounds, forming supramolecular assemblies through extensive hydrogen bonding. This research contributes to the understanding of pyrimidine derivatives' role in constructing complex molecular architectures [M. Fonari et al., 2004].

One-Pot, Three-Component Synthesis : A novel synthesis method using aluminate sulfonic acid nanocatalyst under a grinding technique was developed for the synthesis of pyrido[2,3-d]pyrimidinone derivatives. This method emphasizes the efficiency and eco-friendliness of synthesizing pyrimidine derivatives, showcasing their broad applicability in chemical synthesis [F. M. Abdelrazek et al., 2019].

Propriétés

IUPAC Name |

6-[[4-(4-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2S/c1-2-7-25-16-21-20-13(8-11-9-14(23)19-15(24)18-11)22(16)12-5-3-10(17)4-6-12/h2-6,9H,1,7-8H2,(H2,18,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWHMZYECDEEAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2523529.png)

![4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B2523530.png)

![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2523546.png)